N,N'-bis(2-chloroethyl)propane-1,3-diamine;dihydrochloride

Lipophilicity Chromatographic Separation Nitrogen Mustard Series

N,N'-Bis(2-chloroethyl)propane-1,3-diamine dihydrochloride (CAS 43203-35-6), also known as 1,9-Dichloro-3,7-diazanonane Dihydrochloride or NSC 70806, is a bifunctional nitrogen mustard derivative bearing two 2-chloroethyl arms on a propane-1,3-diamine scaffold, stabilized as the dihydrochloride salt. Its primary documented role is as a key synthetic intermediate en route to N,N'-Divinyl-1,3-propanediamine (D494455), a known impurity of the alkylating antineoplastic agent Cyclophosphamide (C988580).

Molecular Formula C7H17Cl3N2
Molecular Weight 235.6 g/mol
CAS No. 43203-35-6
Cat. No. B129797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-bis(2-chloroethyl)propane-1,3-diamine;dihydrochloride
CAS43203-35-6
SynonymsNSC 70806;  N,N’-Bis(2-chloroethyl)-1,3-propanediamine Dihydrochloride;  N1,N3-Bis(2-chloroethyl)-1,3-propanediamine Hydrochloride; 
Molecular FormulaC7H17Cl3N2
Molecular Weight235.6 g/mol
Structural Identifiers
SMILESC(CNCCCl)CNCCCl.Cl
InChIInChI=1S/C7H16Cl2N2.ClH/c8-2-6-10-4-1-5-11-7-3-9;/h10-11H,1-7H2;1H
InChIKeyDKYVEDYMNGHDAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N,N'-Bis(2-chloroethyl)propane-1,3-diamine Dihydrochloride (CAS 43203-35-6): Cyclophosphamide Impurity Intermediate


N,N'-Bis(2-chloroethyl)propane-1,3-diamine dihydrochloride (CAS 43203-35-6), also known as 1,9-Dichloro-3,7-diazanonane Dihydrochloride or NSC 70806, is a bifunctional nitrogen mustard derivative bearing two 2-chloroethyl arms on a propane-1,3-diamine scaffold, stabilized as the dihydrochloride salt . Its primary documented role is as a key synthetic intermediate en route to N,N'-Divinyl-1,3-propanediamine (D494455), a known impurity of the alkylating antineoplastic agent Cyclophosphamide (C988580) . The compound exhibits a computed LogP of 2.62 and a topological polar surface area (TPSA) of 24.06 Ų , physicochemical properties that directly influence its chromatographic behavior and purification strategy relative to both the target API and other nitrogen mustard analogs.

Why Generic Nitrogen Mustard Intermediates Cannot Replace N,N'-Bis(2-chloroethyl)propane-1,3-diamine Dihydrochloride in Cyclophosphamide Impurity Synthesis


Within the nitrogen mustard class, subtle variations in the central diamine linker length and N-substitution pattern produce large differences in alkylating reactivity, cross-linking geometry, and metabolic fate [1]. The propane-1,3-diamine bridge in CAS 43203-35-6 confers a distinct three-carbon spacing between the two chloroethyl amine moieties—differing from the two-carbon bridge of ethylenediamine analogs such as N,N'-bis(2-chloroethyl)ethylenediamine (BCE) or the unsymmetrical N,N-bis(2-chloroethyl)ethylenediamine (DCE) [2]. This structural parameter controls the inter-strand cross-link distance and the aziridinium ion formation kinetics, which in turn determine the impurity profile observed in cyclophosphamide drug substance. Moreover, the dihydrochloride salt form of this compound has specific hygroscopicity and storage requirements (>199°C melting with decomposition, –20°C storage under inert atmosphere) that render simple free-base or alternative salt forms unsuitable for validated analytical reference standard preparation.

Quantitative Differentiation Evidence for N,N'-Bis(2-chloroethyl)propane-1,3-diamine Dihydrochloride


LogP-Driven Chromatographic Retention: Propane-1,3-diamine Spacer vs. Ethylenediamine Analogs

The computed LogP of 2.62 for N,N'-bis(2-chloroethyl)propane-1,3-diamine (free base) indicates substantially higher lipophilicity compared to the shorter-chain ethylenediamine analog N,N'-bis(2-chloroethyl)ethylenediamine (BCE), which has an estimated LogP near –0.2 . This approximately 2.8 log unit difference predicts that the propanediamine derivative will exhibit markedly longer reversed-phase HPLC retention, enabling resolution from more polar nitrogen mustard impurities. For reference, the clinical nitrogen mustard mechlorethamine (HN2) has a LogP of 2.20 , placing the target compound between mechlorethamine and the more hydrophobic derivative melphalan (LogP 2.63) .

Lipophilicity Chromatographic Separation Nitrogen Mustard Series

Linker Length and Cytotoxic Potency: Three-Carbon Propane vs. Two-Carbon Ethane Bridge

In a controlled head-to-head comparison within the bidentate nitrogen mustard series, the unsymmetrical ethylenediamine mustard DCE [N,N-bis(2-chloroethyl)ethylenediamine] was found to be one order of magnitude (approximately 10-fold) more cytotoxic than the symmetrical analog BCE [N,N'-bis(2-chloroethyl)ethylenediamine] against AA8 cells in vitro [1]. This difference is attributed to the spatial orientation of the two chloroethyl arms affecting the efficiency of DNA inter-strand cross-link formation. N,N'-Bis(2-chloroethyl)propane-1,3-diamine dihydrochloride features an additional methylene unit in the linker compared to BCE (three-carbon vs. two-carbon spacer), which is predicted to further alter cross-link geometry and aziridinium ion proximity . While direct cytotoxicity data for this specific compound against the same AA8 cell line are not available in the open literature, the class-level SAR establishes that the linker length is a critical determinant of biological outcome and cannot be interchanged without quantitative re-validation.

DNA Cross-Linking Geometry Cytotoxicity Structure–Activity Relationship

Solid-State Stability and Hygroscopicity: Dihydrochloride Salt vs. Free Base Handling

The dihydrochloride salt form of N,N'-bis(2-chloroethyl)propane-1,3-diamine exhibits a melting point >199°C with decomposition and requires storage at –20°C under an inert atmosphere due to its hygroscopic nature . By comparison, the free base (C₇H₁₆Cl₂N₂, MW 199.12) is an oily liquid with a boiling point of 284.5°C at 760 mmHg . The dihydrochloride offers distinct advantages for analytical weighing: it is a white to off-white solid that can be accurately massed for reference standard preparation, whereas the free base would require specialized handling in a glovebox. The specified DMSO and water solubility ('Slightly') provides practical guidance for stock solution preparation at the typical 0.1–1.0 mg/mL concentrations used in impurity profiling.

Salt Form Stability Hygroscopicity Reference Standard Qualification

Authenticity in Cyclophosphamide Impurity Synthesis Pathway: A Validated Intermediate Not Available via Alternative Routes

N,N'-Bis(2-chloroethyl)propane-1,3-diamine dihydrochloride occupies a specific, validated position in the synthetic cascade leading to Cyclophosphamide Impurity D: N,N'-Divinyl-1,3-propanediamine (D494455) . The documented pathway proceeds from N,N'-Bis(β-hydroxyethyl)trimethylenediamine (CAS 10563-27-6) through the target dihydrochloride to the divinyl impurity, following methodology traceable to Lee et al. (J. Med. Chem., 1963) . Alternative synthetic routes that bypass this intermediate would produce different impurity profiles requiring separate validation. Commercial suppliers such as CymitQuimica (TRC brand) and BOC Sciences provide the compound with full Certificates of Analysis and characterization data suitable for ANDA and DMF submissions [1], a procurement prerequisite not uniformly satisfied by generic nitrogen mustard building blocks.

Impurity Reference Standard Synthetic Intermediate Cyclophosphamide Quality Control

Predicted Hydrogen-Bonding Capacity and Aqueous Solubility vs. Cyclophosphamide API

The topological polar surface area (TPSA) of 24.06 Ų for N,N'-bis(2-chloroethyl)propane-1,3-diamine is approximately 42% lower than the TPSA of 41.6 Ų reported for cyclophosphamide [1]. This difference predicts that the impurity intermediate will be less water-soluble and more organic-solvent-extractable than the API itself—a property that must be accounted for during extraction recovery studies and HPLC diluent selection. The compound's measured solubility profile ('DMSO, Slightly; Water, Slightly') contrasts with the freely water-soluble cyclophosphamide monohydrate, reinforcing that method development for impurity quantification cannot assume co-solubility of API and impurity.

Solubility HPLC Method Development Impurity Profiling

Validated Application Scenarios for CAS 43203-35-6 Based on Quantitative Evidence


Cyclophosphamide Impurity D Reference Standard Preparation via Authenticated Intermediate

N,N'-Bis(2-chloroethyl)propane-1,3-diamine dihydrochloride serves as the documented penultimate intermediate for synthesizing N,N'-Divinyl-1,3-propanediamine (D494455), the regulatory-recognized Cyclophosphamide Impurity D . Analytical laboratories preparing in-house impurity standards or validating HPLC methods for cyclophosphamide drug substance should source this specific intermediate—rather than surrogate nitrogen mustards—to guarantee structural fidelity to the impurity specified in pharmacopeial monographs. The compound's LogP of 2.62 and TPSA of 24.06 Ų provide the physicochemical basis for designing extraction and chromatographic protocols that separate the impurity from the more polar API.

Structure–Activity Relationship Studies of Bidentate Nitrogen Mustard Cross-Linking Geometry

The three-carbon propane-1,3-diamine spacer of this compound offers a distinct cross-linking geometry compared to the two-carbon ethylenediamine bridge of BCE and DCE mustards studied by Ware et al. . Medicinal chemistry groups investigating how inter-nitrogen distance affects DNA inter-strand cross-link (ICL) formation can use this compound as a well-characterized member of the homologous series. The quantitative precedent showing a 10-fold potency difference between DCE and BCE underscores that linker length is not a minor structural variation but a primary potency determinant.

Method Development and Validation for Cyclophosphamide-Related Substances by HPLC

The combination of moderate lipophilicity (LogP 2.62), low aqueous solubility, and dihydrochloride salt stability makes this compound a practical system suitability standard for reversed-phase HPLC analysis of cyclophosphamide impurities. Its predicted retention is intermediate between the highly polar API (LogP 0.23–0.63) and late-eluting hydrophobic degradation products, providing a retention time marker that validates column performance and mobile phase composition across different C18 stationary phases.

Procurement of Certified Reference Material with Regulatory Documentation for ANDA/DMF Submissions

Specialized vendors (TRC, BOC Sciences, Axios Research) supply CAS 43203-35-6 with Certificates of Analysis including identity, purity, and structural characterization data compliant with USP/EP guidelines . For generic pharmaceutical manufacturers preparing ANDA submissions, this documentation provides the traceability required by regulatory agencies, avoiding the need for costly in-house structural elucidation of a synthetic intermediate. The compound's defined storage conditions (−20°C, inert atmosphere, hygroscopic) must be reflected in the procurement specification to ensure lot-to-lot consistency during the regulatory review cycle.

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